

GGACK inhibitor discovery and history

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GGACK

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An In-depth Technical Guide to the Discovery and History of **GGACK** Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGACK, or Glutamyl-glycyl-arginine chloromethyl ketone, is a synthetic tripeptide that acts as a potent and irreversible inhibitor of specific serine proteases. Its ability to selectively target enzymes involved in critical physiological and pathological processes, such as blood coagulation and tissue remodeling, has made it a valuable tool in biochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to **GGACK** and its targets.

Core Concepts

GGACK belongs to the class of peptide chloromethyl ketones, which are active-site-directed irreversible inhibitors of serine proteases. The peptide sequence of **GGACK** (Glu-Gly-Arg) is designed to mimic the natural substrates of its target enzymes, thereby conferring specificity. The chloromethyl ketone moiety is a reactive group that forms a covalent bond with a critical histidine residue in the enzyme's active site, leading to irreversible inactivation.

Discovery and History

The development of peptide chloromethyl ketones as selective protease inhibitors was pioneered by Elliott Shaw and his colleagues. While the specific synthesis of **GGACK** (Glu-Gly-

Arg-CH₂Cl) was detailed in the late 1970s, the foundational work on arginine chloromethyl ketones laid the groundwork for its creation.

A 1979 paper by Kettner and Shaw in *Biochimica et Biophysica Acta* described the synthesis and characterization of several peptides of arginine chloromethyl ketone, including **GGACK**^[1]. This study highlighted the importance of the peptide sequence in determining the inhibitor's potency and selectivity. It was demonstrated that Glu-Gly-ArgCH₂Cl was a highly effective inhibitor of urokinase^[1].

Further research by the same group, published in *Thrombosis Research* in 1981, explored the selective affinity labeling of Factor Xa by similar peptide chloromethyl ketones, indicating the broader applicability of this class of inhibitors in studying the coagulation cascade.

A subsequent study by Lijnen et al. in 1987 provided a detailed kinetic analysis of the interaction between **GGACK** and different forms of urokinase, further solidifying its status as a specific and potent inhibitor of this enzyme^[2].

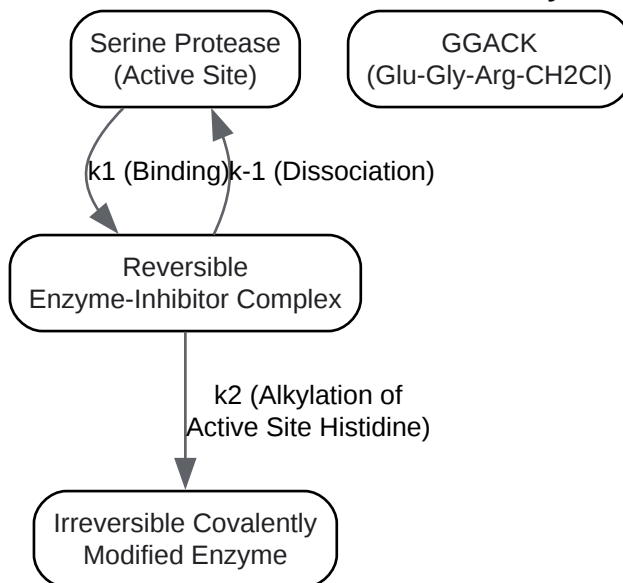
Mechanism of Action

GGACK functions as an irreversible inhibitor of serine proteases through a two-step mechanism:

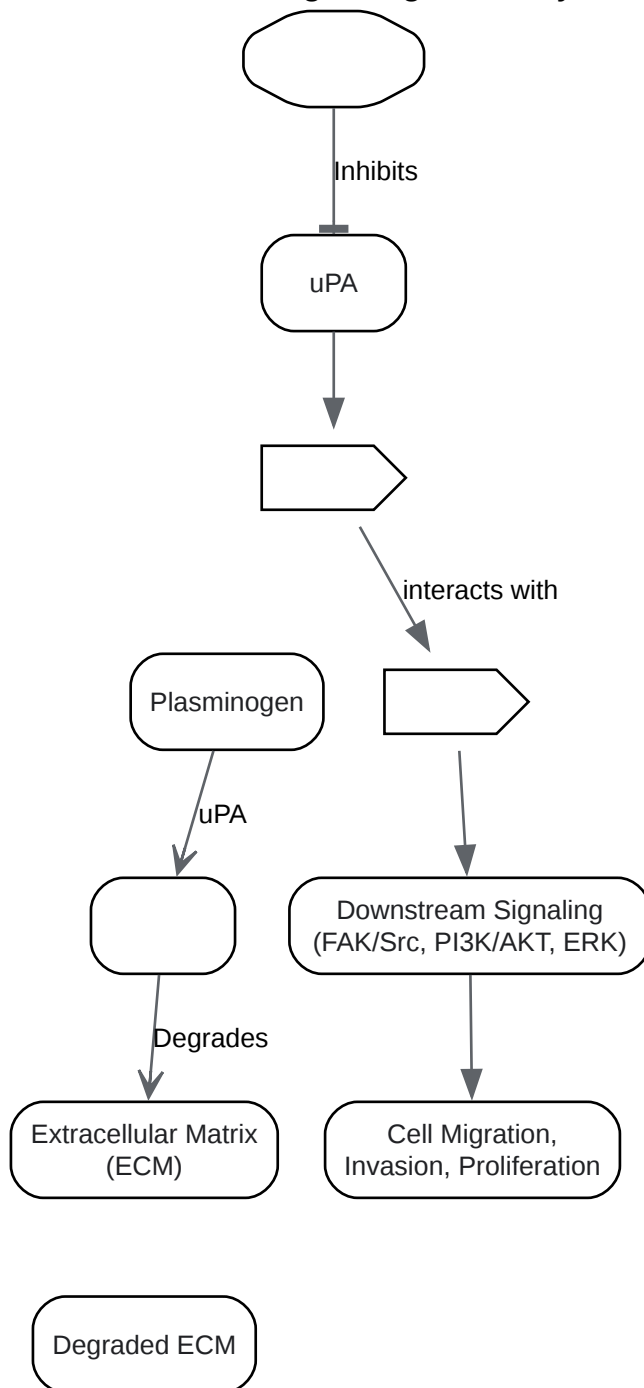
- **Initial Binding:** The peptide portion of **GGACK** (Glu-Gly-Arg) is recognized by the active site of the target serine protease, leading to the formation of a non-covalent enzyme-inhibitor complex. This initial binding is reversible and is governed by the affinity of the enzyme for the peptide sequence.
- **Covalent Modification:** Following the initial binding, the chloromethyl ketone group of **GGACK** is positioned in close proximity to the catalytic triad (serine, histidine, and aspartate) of the enzyme. The highly reactive chloromethyl group then alkylates the imidazole side chain of the active site histidine residue. This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.

The specificity of **GGACK** for certain proteases is primarily determined by the recognition of the Glu-Gly-Arg sequence by the enzyme's substrate-binding pockets.

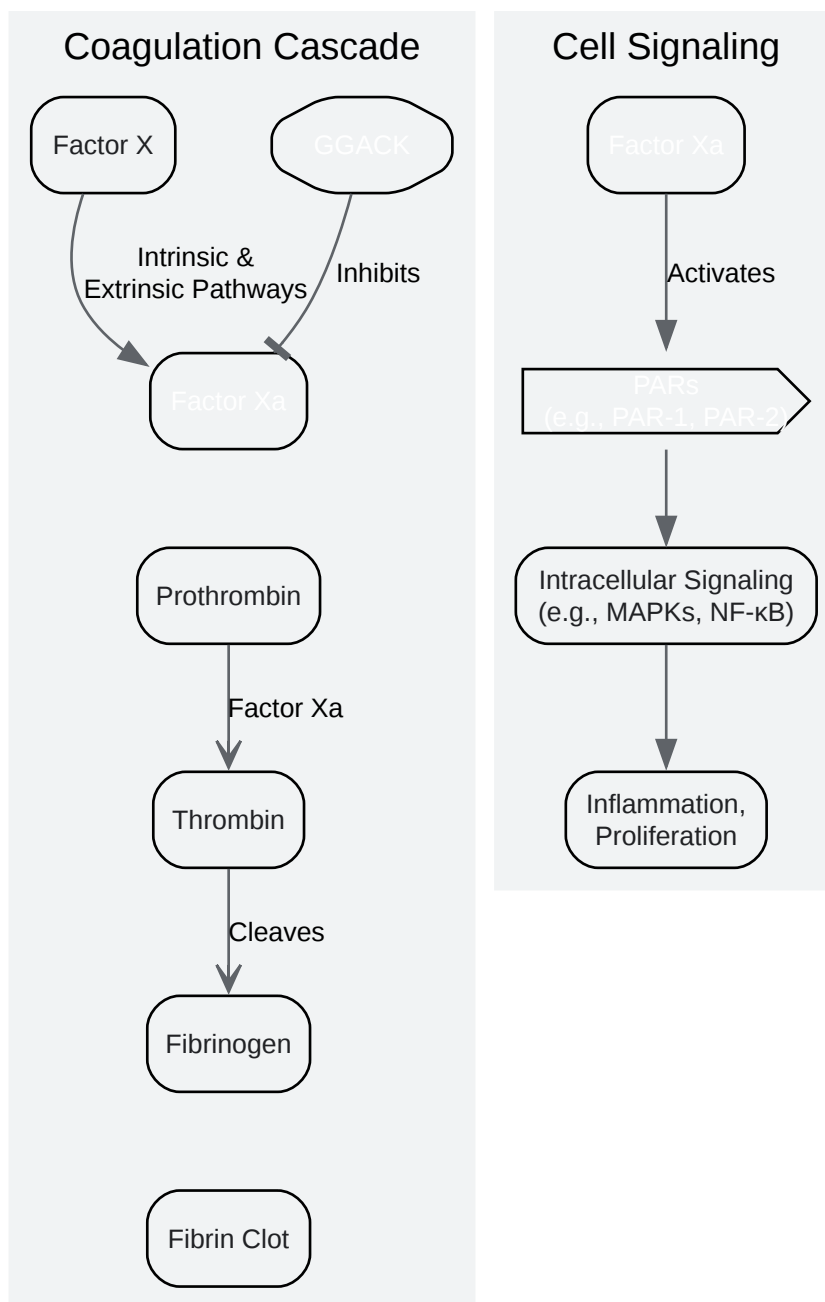
Mechanism of Irreversible Inhibition by GGACK



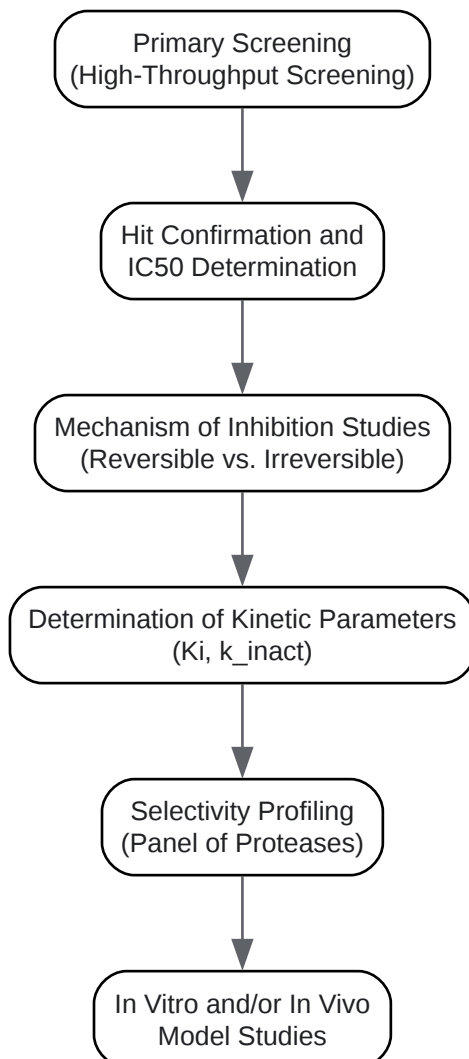
uPA/uPAR Signaling Pathway



Factor Xa in the Coagulation Cascade and Signaling



Experimental Workflow for Serine Protease Inhibitor Characterization



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- 1. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GGACK inhibitor discovery and history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1608369#ggack-inhibitor-discovery-and-history]

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